molecular formula C10H4Br2N2 B13010702 4,6-Dibromoquinoline-3-carbonitrile

4,6-Dibromoquinoline-3-carbonitrile

Cat. No.: B13010702
M. Wt: 311.96 g/mol
InChI Key: LFKZAYXEDMFYFP-UHFFFAOYSA-N
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Description

4,6-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N2 and a molecular weight of 311.96 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the quinoline ring and a cyano group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of quinoline-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 4,6-Dibromoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully controlled to prevent over-bromination and to maximize yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of 4,6-dibromoquinoline-3-amine.

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Scientific Research Applications

4,6-Dibromoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromoquinoline-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and cyano group may play a role in its biological activity by interacting with enzymes or receptors. The compound may also undergo metabolic transformations that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromoquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a cyano group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H4Br2N2

Molecular Weight

311.96 g/mol

IUPAC Name

4,6-dibromoquinoline-3-carbonitrile

InChI

InChI=1S/C10H4Br2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H

InChI Key

LFKZAYXEDMFYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Br)C#N

Origin of Product

United States

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